

The Reissert Reaction: A Centennial Journey from Discovery to Asymmetric Catalysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

Cat. No.: B1584338

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

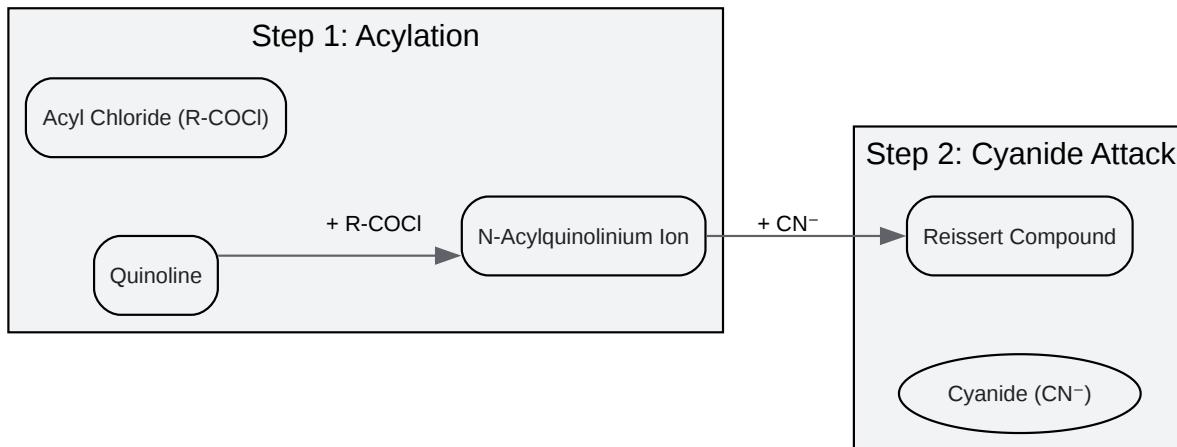
Introduction

For over a century, the Reissert reaction has served as a cornerstone in heterocyclic chemistry, providing a powerful and versatile methodology for the functionalization of quinolines, isoquinolines, and related aza-aromatic systems. Initially conceived as a means to introduce an acyl and a cyano group across the C=N bond of a quinoline, the reaction has evolved significantly from its classical origins. This guide provides a comprehensive overview of the historical development of the Reissert reaction, from its initial discovery to its modern-day applications in the synthesis of complex molecules and chiral compounds of medicinal importance. We will delve into the mechanistic intricacies that govern this transformation, explore its key variations, and provide detailed experimental protocols for its successful implementation in the laboratory.

I. The Genesis of a Name Reaction: Arnold Reissert's Discovery

The story of the Reissert reaction begins in 1905, when the German chemist Arnold Reissert reported that the treatment of quinoline with benzoyl chloride and aqueous potassium cyanide afforded a crystalline product, which he identified as 1-benzoyl-2-cyano-1,2-dihydroquinoline.^[1] ^[2] This novel compound, aptly named a "Reissert compound," proved to be a stable and

isolable intermediate that could be subsequently hydrolyzed to yield quinaldic acid.^{[1][2]} This discovery marked a significant breakthrough, as it provided a new method for the C-2 functionalization of the quinoline ring system.


Interestingly, the term "Reissert reaction" has also been associated with an earlier discovery by the same chemist. In 1897, Arnold Reissert developed a method for the synthesis of indoles from o-nitrotoluene and diethyl oxalate.^{[3][4]} This reaction, more accurately termed the Reissert indole synthesis, proceeds through a condensation reaction followed by a reductive cyclization. While both reactions bear his name, it is the former transformation involving quinolines that is more broadly recognized as the classical Reissert reaction. This guide will address the historical development of both of these important name reactions.

II. The Classical Reissert Reaction: Mechanism and Early Modifications

The classical Reissert reaction is a two-step process that begins with the formation of a Reissert compound, followed by its hydrolysis or other subsequent transformations.

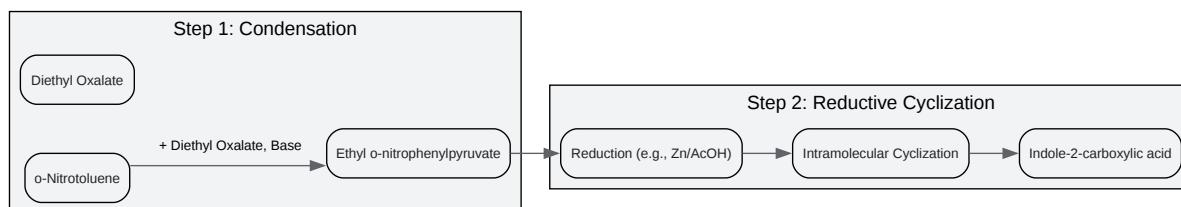
Mechanism of Reissert Compound Formation

The formation of the Reissert compound is believed to proceed through the initial acylation of the quinoline nitrogen, forming a highly electrophilic N-acylquinolinium intermediate. This activated intermediate is then susceptible to nucleophilic attack by the cyanide ion at the C-2 position, leading to the formation of the 1-acyl-2-cyano-1,2-dihydroquinoline, the Reissert compound.

[Click to download full resolution via product page](#)

Figure 1: Mechanism of Reissert Compound Formation.

The Grosheintz-Fischer Aldehyde Synthesis: A Key Advancement


A significant early modification to the Reissert reaction was reported in 1941 by J. M. Grosheintz and H. O. L. Fischer.^[1] They discovered that the acid-catalyzed hydrolysis of Reissert compounds derived from quinolines could be controlled to yield aldehydes and quinaldic acid.^[1] This modification, often referred to as the Grosheintz-Fischer-Reissert aldehyde synthesis, transformed the Reissert reaction into a valuable tool for the conversion of acid chlorides into their corresponding aldehydes, a challenging transformation at the time.

III. The Reissert Indole Synthesis: A Parallel Development

Predating his work on quinolines, Arnold Reissert's 1897 publication described a novel route to indoles.^{[3][4]} The Reissert indole synthesis involves the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate. This intermediate then undergoes a reductive cyclization to afford the indole-2-carboxylic acid, which can be subsequently decarboxylated to the parent indole.^{[4][5]}

Mechanism of the Reissert Indole Synthesis

The reaction is initiated by the deprotonation of the methyl group of o-nitrotoluene by a strong base, typically an alkoxide. The resulting carbanion then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of the ethoxide leaving group yields the ethyl o-nitrophenylpyruvate. The nitro group is then reduced to an amine, which undergoes an intramolecular cyclization onto the adjacent ketone, followed by dehydration to furnish the aromatic indole ring.

[Click to download full resolution via product page](#)

Figure 2: Mechanism of the Reissert Indole Synthesis.

IV. Modern Era: Catalytic Asymmetric Reissert Reactions

The latter half of the 20th century and the beginning of the 21st century have witnessed a renaissance of the Reissert reaction, driven by the demand for enantiomerically pure compounds in drug discovery and development. The development of catalytic asymmetric Reissert reactions has been a major focus, enabling the synthesis of chiral dihydroquinolines and their derivatives with high enantioselectivity.

A significant breakthrough in this area was the use of bifunctional catalysts that can activate both the electrophilic N-acylquinolinium ion and the nucleophile simultaneously. These catalysts often feature a Lewis acidic metal center and a Lewis basic site within the same

molecule. This dual activation strategy allows for a highly organized transition state, leading to excellent stereocontrol.

This approach has been successfully applied to the synthesis of a potent NMDA receptor antagonist, showcasing the power of the catalytic asymmetric Reissert reaction in the efficient construction of medicinally relevant molecules.[\[6\]](#)

V. Applications in Drug Discovery and Development

Both the Reissert reaction and the Reissert indole synthesis have found numerous applications in the synthesis of biologically active molecules and pharmaceutical agents.

Reaction Type	Drug Target/Class	Example Application
Reissert Reaction	NMDA Receptor Antagonists	Synthesis of chiral tetrahydroquinoline-2-carboxylic acid derivatives for the treatment of neurological disorders. [6]
Reissert Indole Synthesis	HIV-1 Reverse Transcriptase Inhibitors	Preparation of substituted indole-2-carboxylates as key intermediates. [7]
Reissert Indole Synthesis	NMDA-Glycine Antagonists	Synthesis of functionalized indoles for modulating neurotransmission. [7]

VI. Experimental Protocols

Classical Reissert Reaction: Synthesis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile[\[8\]](#)

Caution: This reaction involves the use of highly toxic potassium cyanide. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

- Setup: In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a 250-mL pressure-equalizing dropping funnel, combine a solution of isoquinoline (64.6 g, 0.499 mol) in 400 mL of dichloromethane and a solution of potassium cyanide (97.7 g, 1.50 mol) in 200 mL of water.
- Addition of Acyl Chloride: Stir the two-phase mixture vigorously and add freshly distilled benzoyl chloride (126.5 g, 0.900 mol) dropwise from the dropping funnel over 1 hour. The reaction is exothermic, and the temperature will rise.
- Reaction: Continue stirring for an additional 3 hours.
- Workup: Filter the reaction mixture. Separate the organic layer and wash it successively with water, 2 N hydrochloric acid, water, 2 N sodium hydroxide solution, and finally with water.
- Isolation: Dry the dichloromethane layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Reissert compound.
- Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol) to yield pure 2-benzoyl-1,2-dihydroisoquinaldonitrile.

Classical Reissert Indole Synthesis: General Procedure[4][5]

- Condensation: In a suitable reaction vessel, dissolve o-nitrotoluene in an excess of diethyl oxalate. To this solution, add a solution of sodium ethoxide or potassium ethoxide in ethanol dropwise at a controlled temperature (typically 0-10 °C). Stir the reaction mixture at room temperature until the condensation is complete (monitored by TLC).
- Workup of Condensation: Quench the reaction with a dilute acid (e.g., acetic acid or hydrochloric acid) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl o-nitrophenylpyruvate.
- Reductive Cyclization: Dissolve the crude ethyl o-nitrophenylpyruvate in a mixture of acetic acid and ethanol. Add a reducing agent, such as zinc dust or iron powder, portion-wise while monitoring the reaction temperature. Heat the reaction mixture to reflux until the reduction and cyclization are complete (monitored by TLC).

- **Workup of Cyclization:** Cool the reaction mixture and filter to remove the excess metal. Concentrate the filtrate under reduced pressure. Add water to the residue to precipitate the indole-2-carboxylic acid.
- **Isolation and Purification:** Collect the precipitated solid by filtration, wash with water, and dry. The crude indole-2-carboxylic acid can be purified by recrystallization. If the parent indole is desired, the carboxylic acid can be decarboxylated by heating.

VII. Conclusion

From its serendipitous discovery to its current status as a sophisticated tool for asymmetric synthesis, the Reissert reaction has undergone a remarkable evolution. Its ability to enable the functionalization of aza-aromatic systems and the synthesis of valuable indole scaffolds has cemented its place in the repertoire of synthetic organic chemists. The development of catalytic asymmetric variants has further expanded its utility, providing access to chiral building blocks for the pharmaceutical industry. As our understanding of catalysis and reaction mechanisms continues to deepen, the Reissert reaction is poised to remain a relevant and powerful transformation for years to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reissert reaction - Wikipedia [en.wikipedia.org]
- 2. Reissert_reaction [chemeuropa.com]
- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Reissert_indole_synthesis [chemeuropa.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [The Reissert Reaction: A Centennial Journey from Discovery to Asymmetric Catalysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584338#historical-development-of-the-reissert-reaction>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com